molecular formula C17H19N5O2 B12596372 Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]- CAS No. 651047-56-2

Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-

Cat. No.: B12596372
CAS No.: 651047-56-2
M. Wt: 325.4 g/mol
InChI Key: NPOUWSCWNZKPSV-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]- is a complex organic compound with the molecular formula C₁₇H₁₉N₅O₂. It is known for its unique structure, which includes a benzonitrile group linked to a pyrazine ring through an ethoxy bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]- typically involves the reaction of benzonitrile derivatives with pyrazine and piperazine intermediates. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]- has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Benzonitrile, 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)
  • Benzonitrile, 4-(1-oxo-3-phenyl-2-propynyl)
  • 2-(2-Oxo-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethoxy)benzonitrile

Uniqueness

Compared to similar compounds, Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]- stands out due to its specific combination of functional groups and structural features.

Properties

CAS No.

651047-56-2

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

4-[2-(2-oxo-3-piperazin-1-ylpyrazin-1-yl)ethoxy]benzonitrile

InChI

InChI=1S/C17H19N5O2/c18-13-14-1-3-15(4-2-14)24-12-11-22-10-7-20-16(17(22)23)21-8-5-19-6-9-21/h1-4,7,10,19H,5-6,8-9,11-12H2

InChI Key

NPOUWSCWNZKPSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CN(C2=O)CCOC3=CC=C(C=C3)C#N

Origin of Product

United States

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